Pexidartinib is a small molecule tyrosine kinase inhibitor that acts as a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R) [, , , , , , ]. It also exhibits inhibitory activity against c-kit and Flt3 receptors [, , , , ]. These targets play crucial roles in various cellular processes, making pexidartinib a valuable tool in scientific research. While initially developed as a potential cancer treatment, its applications extend beyond oncology, encompassing areas such as immunology and inflammatory diseases.
Mechanism of Action
Pexidartinib primarily functions by selectively inhibiting CSF1R, a receptor tyrosine kinase that plays a critical role in the survival, proliferation, and differentiation of macrophages [, , , , ]. By binding to CSF1R, pexidartinib blocks the signaling pathway downstream of this receptor, ultimately leading to a decrease in the number and activity of macrophages.
In addition to CSF1R, pexidartinib also inhibits c-kit and Flt3, other receptor tyrosine kinases involved in cell growth and survival [, , , , ]. This multi-targeted activity contributes to pexidartinib's diverse effects on tumor cells and the tumor microenvironment.
Physical and Chemical Properties Analysis
Oral Bioavailability: Pexidartinib is orally bioavailable [, , ], allowing for convenient administration in both preclinical and clinical settings.
Metabolism: Pexidartinib undergoes significant hepatic metabolism via cytochrome P450 and uridine 5'-diphospho-glucuronosyl transferase enzymes [, ]. This metabolism can be influenced by various factors, including co-administered medications and liver function.
Applications
Target Identification and Validation: Research has identified CSF1 overexpression as a key driver of TGCT development [, , ]. Pexidartinib's ability to inhibit CSF1R provides a targeted therapeutic approach for this disease.
Preclinical and Clinical Studies: Numerous preclinical and clinical studies have investigated the efficacy and safety of pexidartinib in TGCT, ultimately leading to its FDA approval for this indication [, , , , , , , , ].
Other Cancer Research
Modulating the Tumor Microenvironment: Pexidartinib's ability to modulate the tumor microenvironment by targeting macrophages and other immune cells has sparked interest in combining it with other anti-cancer therapies, such as immune checkpoint inhibitors [, , , ].
Investigating Resistance Mechanisms: Research has explored potential mechanisms of resistance to pexidartinib, particularly in acute myeloid leukemia []. Identifying these mechanisms is crucial for optimizing treatment strategies and developing new therapeutic interventions.
Beyond Cancer:
Pulmonary Arterial Hypertension: Research suggests that pexidartinib might have therapeutic potential in pulmonary arterial hypertension by inhibiting macrophage infiltration and polarization in pulmonary arteries [].
Endometriosis: Studies have shown that pexidartinib suppresses inflammatory signaling and cell viability in endometriosis models, suggesting its potential as a non-hormonal therapeutic option [].
Related Compounds
ZAAD-1006a
Compound Description: ZAAD-1006a is the major metabolite of pexidartinib in human plasma. It is formed through the extensive hepatic metabolism of pexidartinib via multiple cytochrome P450 and uridine 5'-diphospho-glucuronosyl transferase enzymes.
Relevance: ZAAD-1006a is a metabolite of pexidartinib, meaning it is a product of the body's breakdown of pexidartinib. Understanding its pharmacokinetic properties is essential in determining the appropriate dosage of pexidartinib, especially in patients with hepatic impairment.
Midazolam
Compound Description: Midazolam is a benzodiazepine medication used for sedation and amnesia in various medical procedures. It is a substrate of the cytochrome P450 3A (CYP3A) enzyme, meaning CYP3A is involved in its metabolism.
Relevance: Midazolam was used in drug-drug interaction studies to assess pexidartinib's effect on CYP3A activity. Results revealed that pexidartinib induces CYP3A, potentially impacting the metabolism and efficacy of drugs metabolized by this enzyme, like midazolam.
Tolbutamide
Compound Description: Tolbutamide is an oral anti-diabetic medication from the sulfonylurea class. It is primarily metabolized by the cytochrome P450 2C9 (CYP2C9) enzyme.
Relevance: Similar to midazolam, tolbutamide was utilized as a probe substrate for CYP2C9 to assess potential drug-drug interactions with pexidartinib. Findings indicate that pexidartinib is a weak inhibitor of CYP2C9, potentially influencing the metabolism of drugs metabolized by this enzyme.
Omeprazole
Compound Description: Omeprazole is a proton pump inhibitor used to reduce stomach acid production. It is primarily metabolized by CYP2C19, a cytochrome P450 enzyme.
Relevance: Omeprazole was used in a drug-drug interaction study with pexidartinib to evaluate its effects on CYP2C19. While co-administration of pexidartinib decreased omeprazole exposure, it did not affect the metabolite-to-parent ratio, suggesting no significant impact on CYP2C19-mediated metabolism.
Digoxin
Compound Description: Digoxin is a medication used to treat certain heart conditions by affecting the heart's pumping strength. It is a substrate of P-glycoprotein (P-gp), a transporter protein involved in drug efflux from cells.
Relevance: Digoxin was employed to study the potential for pexidartinib to affect P-gp activity. The study showed that pexidartinib did not significantly affect digoxin pharmacokinetics, suggesting it does not significantly interact with P-gp.
Silymarin
Compound Description: Silymarin is a mixture of flavonolignans extracted from milk thistle seeds, known for its hepatoprotective properties.
Relevance: Silymarin was investigated for its potential to alter the metabolism of pexidartinib in rats. Results indicated that silymarin increased pexidartinib exposure by inhibiting CYP3A4 and CYP2C9 enzymes, emphasizing the need for monitoring when these drugs are co-administered.
Compound Glycyrrhizin
Compound Description: Compound glycyrrhizin, a primary active compound derived from licorice root, is known for its anti-inflammatory, antiviral, and hepatoprotective properties.
Relevance: Similar to silymarin, compound glycyrrhizin was studied for its potential to affect pexidartinib metabolism in rats. Studies demonstrated that it increased pexidartinib exposure by inhibiting CYP3A4 and CYP2C9, highlighting a potential drug-drug interaction that needs clinical monitoring.
Imatinib
Compound Description: Imatinib is a tyrosine kinase inhibitor used to treat certain types of cancer, including chronic myeloid leukemia. It is a first-line therapy for gastrointestinal stromal tumors (GISTs).
Relevance: While not structurally related to pexidartinib, imatinib is relevant because nearly all patients with advanced GISTs develop resistance to it, highlighting the need for alternative treatments like pexidartinib.
Binimetinib (MEK162)
Compound Description: Binimetinib is a selective inhibitor of MEK1 and MEK2, kinases involved in the MAPK signaling pathway, which plays a crucial role in cell growth and proliferation.
Relevance: Binimetinib was investigated in combination with pexidartinib in a phase I study for advanced GISTs refractory to tyrosine kinase inhibitors. Preliminary results showed it to be safe and tolerable with encouraging signs of efficacy, suggesting a potential synergistic effect of dual KIT and MEK inhibition.
Ledipasvir
Compound Description: Ledipasvir is an antiviral medication used in combination with other drugs to treat hepatitis C virus infection. It is a potent inhibitor of the hepatitis C virus NS5A protein.
Relevance: While not structurally related or directly investigated in combination with pexidartinib, ledipasvir was used as an internal standard in a liquid chromatography-tandem mass spectrometry method developed and validated for the analysis of pexidartinib in plasma samples.
Sirolimus
Compound Description: Sirolimus, also known as rapamycin, is an immunosuppressant drug used to prevent organ rejection after transplantation. It acts by inhibiting mTOR, a protein that regulates cell growth and proliferation.
Relevance: A phase I study investigated the combination of sirolimus and pexidartinib for advanced sarcomas, aiming to target tumor-associated macrophage (TAM) polarization. Findings indicated that the combination was generally safe and tolerable, warranting further investigation to determine clinical efficacy.
Paclitaxel
Compound Description: Paclitaxel is a chemotherapy medication used to treat various types of cancer. It works by interfering with the growth and division of cancer cells.
Relevance: A phase Ib study evaluated the combination of pexidartinib and paclitaxel in patients with advanced solid tumors. Results suggested that the combination was generally well tolerated and demonstrated promising signs of efficacy.
Pembrolizumab
Compound Description: Pembrolizumab is an immune checkpoint inhibitor that blocks the interaction between programmed cell death protein 1 (PD-1) and its ligand PD-L1, enhancing the immune system's ability to recognize and attack cancer cells.
Relevance: A phase 1/2a clinical trial investigated the safety, efficacy, pharmacokinetics, and pharmacodynamics of combining pexidartinib and pembrolizumab in advanced solid tumors, aiming to achieve double immune suppression blockade by targeting both tumor-associated macrophages and myeloid-derived suppressor cells.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Pexidartinib Hydrochloride is the hydrochloride salt form of pexidartinib, a small-molecule receptor tyrosine kinase (RTK) inhibitor of proto-oncogene receptor tyrosine kinase (KIT), colony-stimulating factor-1 receptor (CSF1R) and FMS-like tyrosine kinase 3 (FLT3), with antineoplastic activity. Upon oral administration, pexidartinib targets, binds to and inhibits phosphorylation of KIT, CSF1R and FLT3 harboring an internal tandem duplication (ITD) mutation. This results in the inhibition of tumor cell proliferation. FLT3, CSF1R and FLT3 are overexpressed or mutated in many cancer cell types and play major roles in tumor cell proliferation and metastasis. See also: Pexidartinib (has active moiety).
SKF-96365 hydrochloride is the hydrochloride salt of SKF-96365. It is a TRP channel blocker. It has a role as a TRP channel blocker, an apoptosis inducer, an autophagy inducer, a GABA antagonist, an antineoplastic agent, a calcium channel blocker and a platelet aggregation inhibitor. It contains a SKF-96365 free base(1+).
(-)-catechin-3-O-gallate is a gallate ester obtained by formal condensation of the carboxy group of gallic acid with the (3R)-hydroxy group of (-)-catechin. It has a role as a metabolite. It is a gallate ester, a polyphenol and a member of flavans. It is functionally related to a (-)-catechin and a gallic acid. It is an enantiomer of a (+)-catechin-3-O-gallate. (-)-Catechin gallate is a natural product found in Camellia sinensis, Rheum palmatum, and other organisms with data available.
Batimastat sodium salt (BB-94) is a potent, broad spectrum matrix metalloprotease (MMPs) inhibitor with IC50s of 3/4/20/6/4 nM for MMP-1/2/3/7/9 respectively.IC50 Value: 3 nM (MMP-1); 4 nM (MMP-2); 20 nM (MMP-3); 6 nM (MMP-7); 4 nM (MMP-9) [1]Target: MMP1/2/3/7/9in vitro: Batimastat (BB-94) is a potent, broad spectrum matrix metalloprotease (MMP) inhibitor for MMP-1, MMP-2, MMP-9, MMP-7 and MMP-3 with IC50 of 3 nM, 4 nM, 4 nM, 6 nM and 20 nM, respectively [1]. Batimastat exhibits an unexpected binding geometry, with the thiophene ring deeply inserted into the primary specificity site [2].in vivo: Batimastat (30 mg/kg) or vehicle alone was administered by intraperitoneal injection 24 h and 1 h before saline or bleomycin instillation, and then daily at the same dosage until the end of the study. Fifteen days after bleomycin administration, BAL was performed and the lung was removed. Treatment of mice with batimastat significantly reduced bleomycin-induced lung fibrosis, as shown in the lung by histopathological examination and by a decrease in hydroxyproline levels [3]. Treatment with batimastat (60 mg/kg i.p. every other day, for a total of eight injections) concomitantly with cisplatin (4 mg/kg i.v., every 7 days for a total of three injections) completely prevented growth and spread of both xenografts, and all animals were alive and healthy on day 200 [4]. Mice were treated with 50 mg/kg batimastat i.p. Tumor volume measurements showed a statistically significant decrease in tumor size between batimastat-treated and control animals [5].Toxicity: The treatment was well tolerated. Toxic effects included low-grade fever for 24-48 h (6 of 18 patients, 33%) and reversible asymptomatic elevation of liver enzymes (8 patients, 44%). Toxicity seemed unrelated to BB-94 dose or plasma levels. Sixteen patients evaluable for response required significantly fewer pleural aspirations in the 3 months after BB-94 compared with the 3 months before [6].Clinical trial: Marimastat or No Further Therapy in Treating Women With Metastatic Breast Cancer That Is Responding or Stable Following Chemotherapy. Phase 3